

Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation

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Compound of Interest

Compound Name: 5-Bromo-2-chloro-4,6-dimethylpyrimidine

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Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with exceptional efficiency and selectivity. [1][2] These reactions have revolutionized the construction of complex molecular architectures, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[2][3] This document provides detailed application notes and experimental protocols for five seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron reagent (boronic acid or ester) and an organic halide or triflate.[4][5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[1][5]

Applications in Drug Development: The Suzuki-Miyaura coupling is extensively used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[6][7] For instance, it has been a key step in the synthesis of the anti-cancer drug Crizotinib and the anti-inflammatory drug Diflunisal.[2][3]

Quantitative Data Summary

Entry	Aryl Halide/Triflate	Boronnic Acid	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4-Chloroanisole	Phenyl boronic acid	Pd(OAc) ₂ (1.5)	PCy ₃ (3)	K ₃ PO ₄	Toluene	100	18	98
2	3-Chloroindazole	Indole boronic acid	Pd ₂ (dba) ₃ (2)	XPhos (3)	K ₃ PO ₄	Dioxane/H ₂ O	100	15	85[6]
3	2-Bromo naphthalene	Phenyl boronic acid	Pd ₂ (dba) ₃ (1)	Tricyclohexyl phosphine (2.2)	K ₂ CO ₃	THF/H ₂ O	Reflux	12	95
4	1-Iodo benzene	Formyl phenyl boronic acid	Pd(PPh ₃) ₄ (3)	-	Na ₂ CO ₃	Toluene/EtO/H ₂ O	80	12	95
5	Vinyl triflate	Methoxyphenylboronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃	THF	65	3	89

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

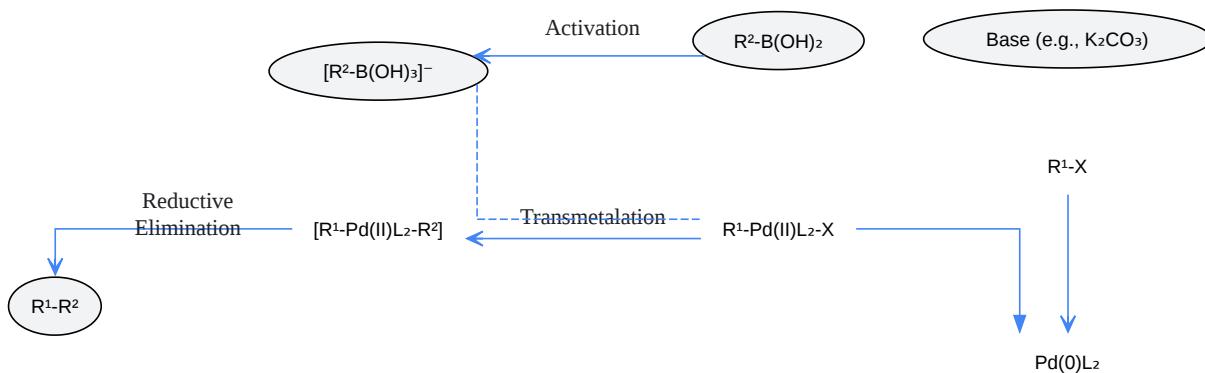
Materials:

- Aryl halide or triflate (1.0 mmol)
- Boronic acid (1.2-1.5 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , 2.0 mmol)
- Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF/ H_2O)

Procedure:

- To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the specified time.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualizations



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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide or triflate and an alkene.^{[8][9]} A base is required to regenerate the active palladium(0) catalyst.^[8] This reaction is a powerful tool for the synthesis of substituted alkenes.^[9]

Applications in Drug Development: The Heck reaction has been employed in the synthesis of various pharmaceutical compounds, including the anti-inflammatory drug Naproxen and the anticancer agent Taxol.^{[2][8]} Its ability to form trisubstituted alkenes makes it valuable for creating complex molecular scaffolds.^[10]

Quantitative Data Summary

Entry	Aryl Halide/Triflate	Alken e	Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)
1	Iodobenzene	Styrene	Pd(OAc) ₂ (1)	PPPh ₃ (2)	Et ₃ N	DMF	100	2	95
2	4-Bromoacetophenone	Styrene	Pd(OAc) ₂ (1)	THP-salt (2)	K ₂ CO ₃	DMF/H ₂ O	80	4	92[11]
3	2-Bromo naphthalene	Ethyl crotonate	Pd EnCat ®40 (0.8)	-	NaOAc	Ethanol	140 (mw)	0.5	90[10]
4	Phenyl triflate	2,3-Dihydropyran	Pd(OAc) ₂ (3)	dppp (6)	Proton sponge	Benzene	50	24	81
5	1-Iodocyclohexene	Methyl acrylate	Pd(OAc) ₂ (2)	P(o-tol) ₃ (4)	Et ₃ N	Acetonitrile	80	1.5	85

Experimental Protocol: General Procedure for Heck Reaction

Materials:

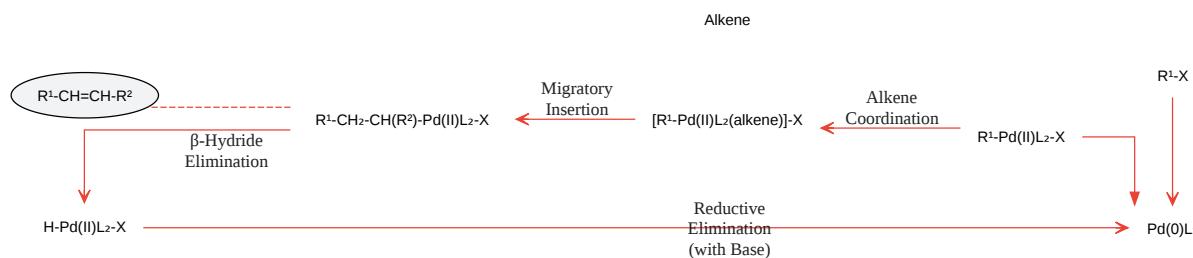
- Aryl halide or triflate (1.0 mmol)
- Alkene (1.1-1.5 mmol)
- Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

- Ligand (e.g., PPh_3 , $\text{P}(\text{o-tol})_3$, optional, 2-10 mol%)
- Base (e.g., Et_3N , K_2CO_3 , 1.2-2.0 mmol)
- Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

- In a Schlenk tube, dissolve the aryl halide, palladium catalyst, and ligand (if used) in the solvent.
- Add the alkene and then the base to the reaction mixture.
- Seal the tube and heat the mixture to the specified temperature (typically 80-140 °C).
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

Visualizations



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Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is a highly efficient method for the synthesis of substituted alkynes and conjugated enynes.[14] It is known for its mild reaction conditions, often proceeding at room temperature.[12]

Applications in Drug Development: The Sonogashira reaction is widely used in medicinal chemistry to synthesize complex molecules containing alkyne functionalities.[15] It has been applied in the synthesis of the antipsoriatic drug Tazarotene and the nicotinic receptor agonist Altinicline (SIB-1508Y).[15]

Quantitative Data Summary

Entry	Aryl/Vinyl Halide	Terminal Alkyne	Pd Catalyst (mol %)	Cu Catalyst (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Iodobenzene	Phenyl acetylene	Pd(PPh ₃) ₂ Cl ₂ (2)	CuI (4)	Et ₃ N	THF	RT	6	95
2	4-Bromotoluene	1-Heptyne	Pd(PPh ₃) ₂ Cl ₂ (2)	CuI (2)	i-Pr ₂ NH	Benzene	80	16	89
3	1-Iodoxyclohexene	Trimethylsilyl acetylene	Pd(PPh ₃) ₂ Cl ₂ (1)	CuI (2)	Et ₃ N	DMF	RT	1	96
4	4-Iodoanisole	Phenyl acetylene	(AllylPdCl) ₂ (2.5)	-	Cs ₂ CO ₃	DMF	RT	24	98[9]
5	2-Bromopyridine	Ethyne	Pd(PPh ₃) ₂ Cl ₂ (3)	CuI (5)	Et ₃ N	Toluene	70	12	85

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

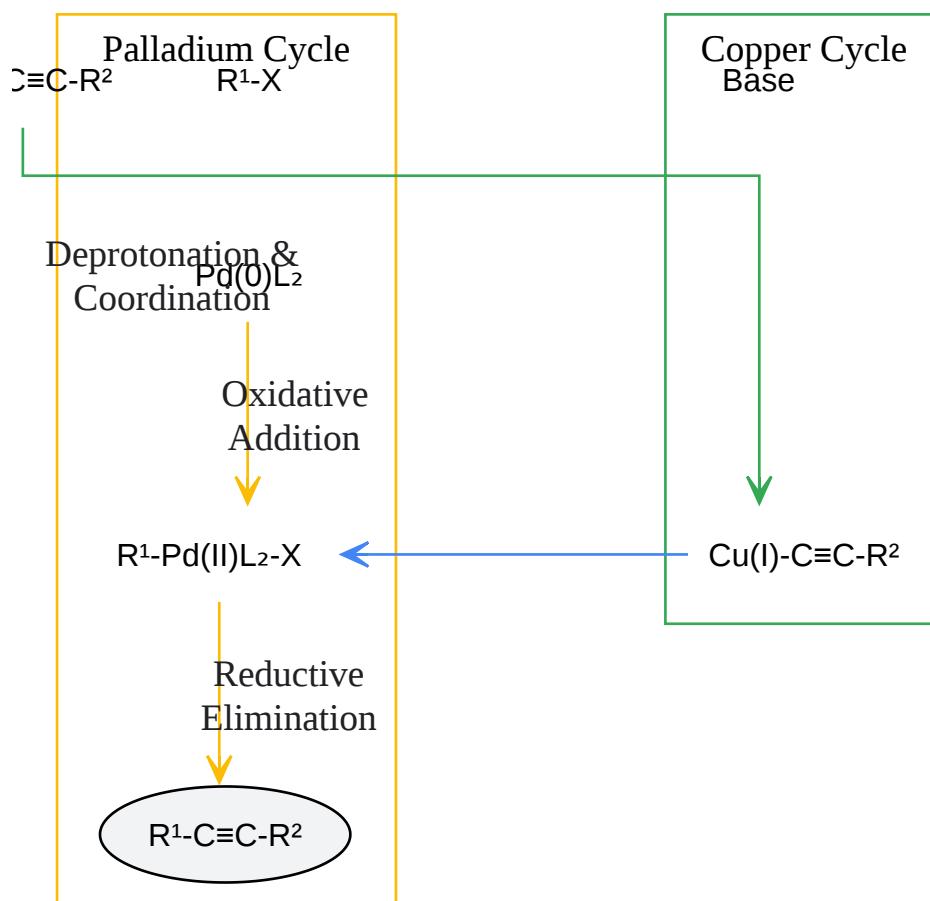
- Aryl or vinyl halide (1.0 mmol)
- Terminal alkyne (1.1-1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

- Copper(I) iodide (CuI, 2-10 mol%)
- Base (e.g., Et₃N, i-Pr₂NH, 2.0-3.0 mmol)
- Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)

Procedure:

- To a Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
- Evacuate and backfill the flask with an inert gas.
- Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
- Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).
- Monitor the reaction's progress by TLC or GC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
- Wash the filtrate with saturated aqueous NH₄Cl and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Visualizations

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Caption: Catalytic cycles of the Sonogashira coupling.

Stille Coupling

The Stille coupling involves the palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or triflate.^{[16][17]} A key advantage of this reaction is the high tolerance of the organostannane reagents to a wide variety of functional groups.^{[16][18]} However, a significant drawback is the toxicity of the tin reagents and byproducts.^[19]

Applications in Drug Development: Despite the toxicity concerns, the Stille reaction is a powerful tool for the synthesis of complex natural products and pharmaceuticals where other methods might fail. It provides a reliable method for creating $\text{Csp}^2-\text{Csp}^2$ bonds.^[20]

Quantitative Data Summary

Entry	Aryl Halide/Triflate	Organostannane	Catalyst (mol %)	Ligand (mol %)	Additive	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Iodobenzene	Vinyltributyltin (2)	Pd(PPh ₃) ₄	-	-	THF	60	16	92
2	4-Bromacetophenone	Methoxyphenyltributyltin (1.5)	Pd ₂ (db _a) ₃	P(o-tolyl) ₃ (8)	-	NMP	80	2	91
3	2-Bromopyridine	2-(Tributylstannyl)thiophenol (5)	Pd(PPh ₃) ₄	-	LiCl	Dioxane	100	24	78
4	Enol triflate	(Tributylstannyl)furan (10)	Pd(dpfpfCl ₂)	-	CuI, LiCl	DMF	40	60	87[18]
5	Aryl chloride	n-Bu ₃ Sn(OEt) (1.5)	Pd ₂ (db _a) ₃	-	CsF	Dioxane	110	24	97[21]

Experimental Protocol: General Procedure for Stille Coupling

Materials:

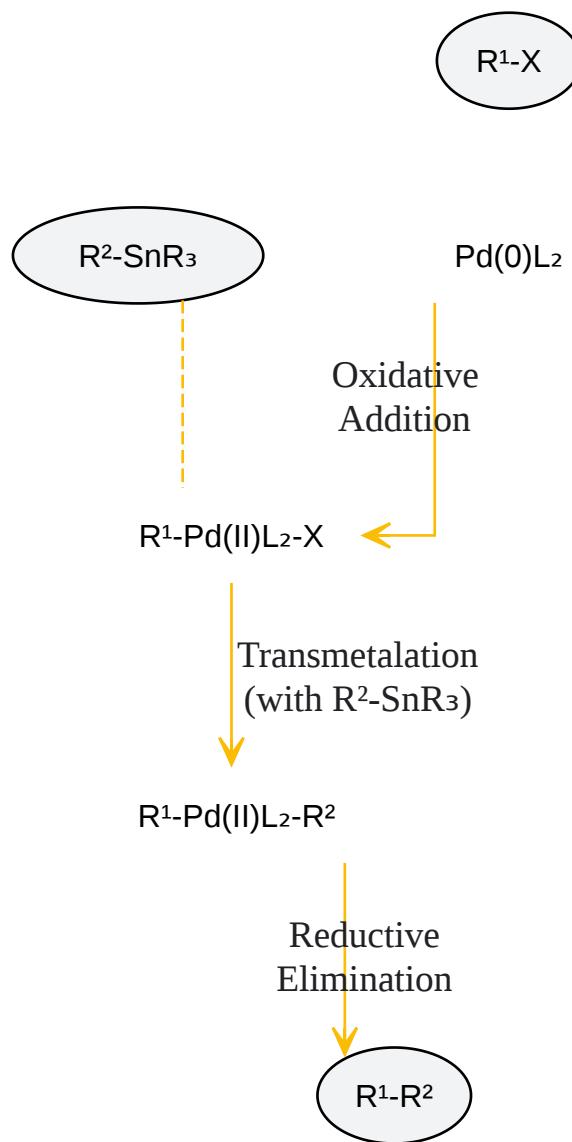
- Organic halide or triflate (1.0 mmol)
- Organostannane (1.1-1.5 mmol)

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}_2(\text{dba})_3$, 1-5 mol%)
- Ligand (optional, e.g., $\text{P}(\text{o-tol})_3$, 4-10 mol%)
- Additive (optional, e.g., LiCl , CuI)
- Anhydrous and degassed solvent (e.g., THF, Dioxane, DMF)

Procedure:

- Charge a flame-dried Schlenk flask with the organic halide, palladium catalyst, ligand (if applicable), and any solid additives.
- Evacuate and backfill the flask with an inert gas.
- Add the degassed solvent via syringe, followed by the organostannane.
- Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir.
- Monitor the reaction's progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
- To remove tin byproducts, wash the organic phase with a saturated aqueous solution of KF or DBU.
- Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by flash column chromatography.

Visualizations



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Caption: Catalytic cycle of the Stille reaction.

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate.[22][23] Organozinc reagents are more reactive than their boron and tin counterparts, often leading to faster reaction rates.[22] However, they are also more sensitive to air and moisture, requiring anhydrous reaction conditions.[22]

Applications in Drug Development: The high reactivity and functional group tolerance of organozinc reagents make the Negishi coupling a valuable tool in pharmaceutical synthesis, particularly for the construction of sp^3 - sp^2 , sp^2 - sp^2 , and sp^3 - sp^3 C-C bonds.[\[20\]](#)

Quantitative Data Summary

Entry	Aryl Halide/ Triflate	Organ ozinc Reage nt	Cataly st (mol%)	Ligand (mol%)	Solven t	Temp. (°C)	Time (h)	Yield (%)
1	2- Bromop yridine	Phenylz inc chloride	Pd(PPh ₃) ₄ (5)	-	THF	65	16	88
2	4- Iodoace topheno ne	Ethylzin c iodide	Pd(OAc) ₂ (5)	P(o-Tol) ₃ (10)	DMF	50	24	75 [24]
3	4- Chlorot oluene	4- Tolylzinc chloride	Pd[P(tBu ₃)] ₂ (2)	-	THF/N MP	100	24	98
4	Methyl 4- iodoben zoate	Cyclohe xylzinc bromide	Pd(OAc) ₂ (4)	SPhos (8)	THF/NE P	-10	48	85 [25]
5	Estrone -derived triflate	Perfluor o-4- pyridylzinc chloride	Pd ₂ (dba) ₃ (2)	XPhos (4)	THF	40	12	82 [20]

Experimental Protocol: General Procedure for Negishi Coupling

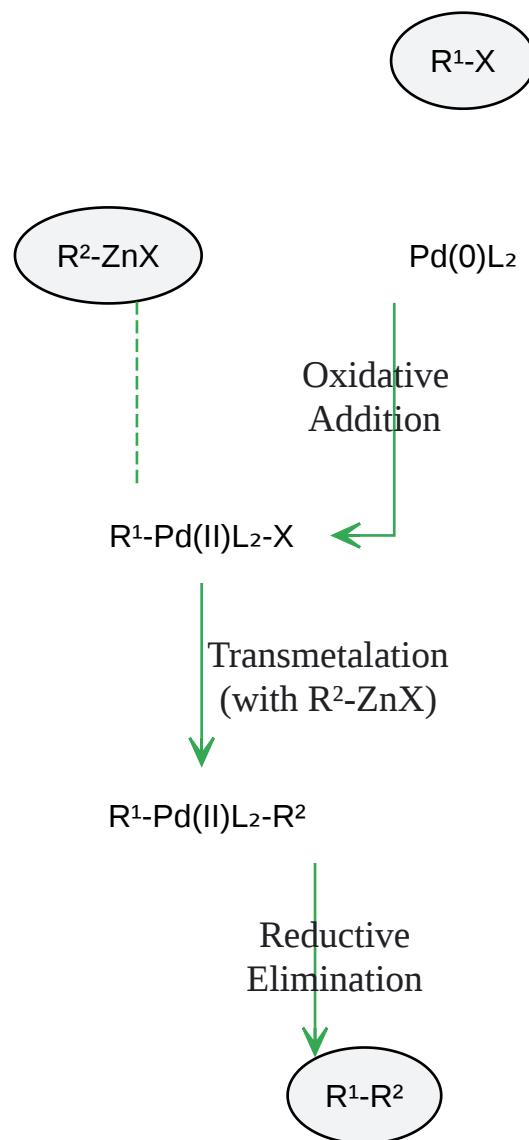
Materials:

- Organic halide or triflate (1.0 mmol)
- Organozinc reagent (solution in THF, 1.2-1.5 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, 2-5 mol%)
- Ligand (optional, e.g., SPhos, XPhos, 4-10 mol%)
- Anhydrous solvent (e.g., THF, DMF)

Procedure:

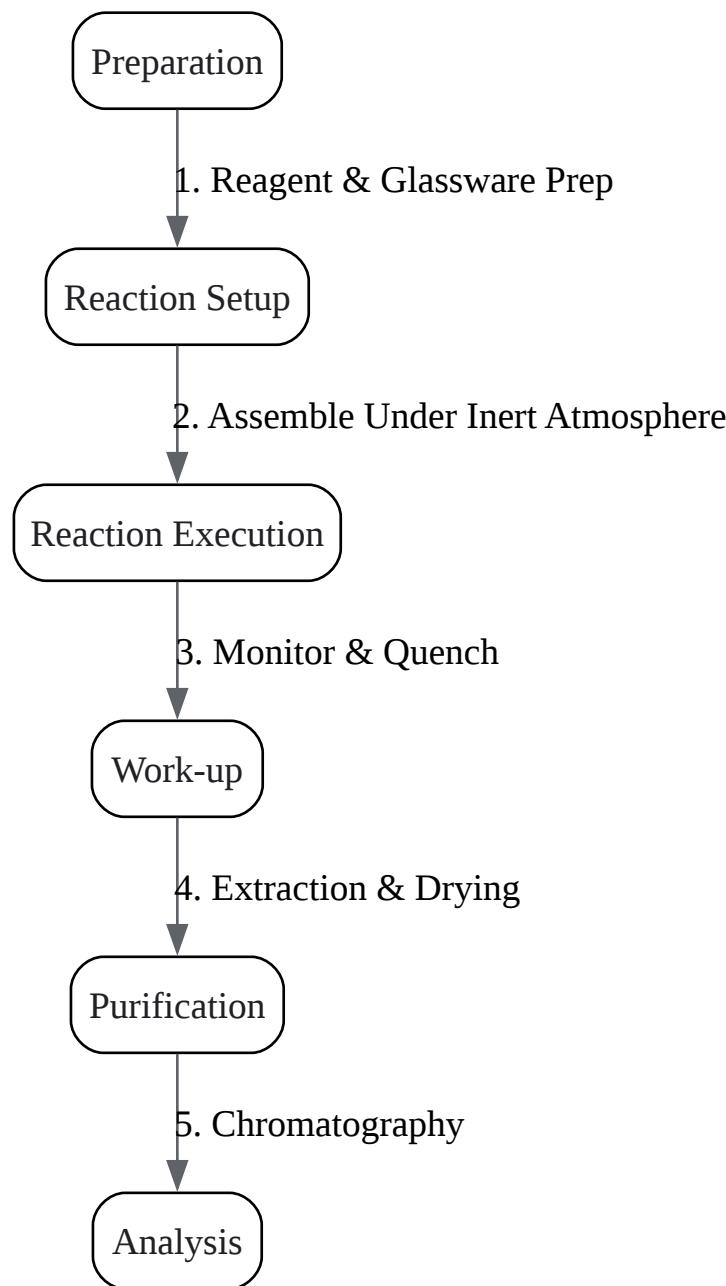
- Strictly anhydrous and anaerobic conditions must be maintained throughout the procedure.
- To a flame-dried Schlenk flask, add the palladium catalyst and ligand (if used).
- Evacuate and backfill with an inert gas.
- Add the anhydrous solvent, followed by the organic halide.
- Slowly add the organozinc reagent solution via syringe at the appropriate temperature (can range from -78 °C to room temperature).
- Allow the reaction to warm to the desired temperature and stir until completion (monitored by TLC or GC-MS).
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl .
- Extract the aqueous layer with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by flash column chromatography.

Visualizations



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Caption: Catalytic cycle of the Negishi reaction.



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Caption: General experimental workflow for cross-coupling.

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